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Abstract

1-Amino-2-methylanthraquinone (CAS No. 82-28-0) is an anthraquinone dye and dye
intermediate, classified as "reasonably anticipated to be a human carcinogen" by the National
Toxicology Program (NTP).[1][2] This guide provides a comprehensive technical overview of its
toxicological profile, with a primary focus on the pivotal long-term animal bioassays that have
defined its carcinogenic potential. We will dissect the experimental design and outcomes of
these studies, present key quantitative data, detail the methodologies for hallmark toxicological
assays, and explore potential mechanisms of action. This document is intended for
researchers, toxicologists, and drug development professionals requiring a deep, evidence-
based understanding of this compound.

Chemical Identity and Use

1-Amino-2-methylanthraquinone is a synthetic organic compound that exists as an orange to
dark red solid at room temperature.[1][3][4] It is practically insoluble in water but soluble in
various organic solvents like acetone and ethanol.[1][2]

e Chemical Formula: CisH11NO2

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b160907?utm_src=pdf-interest
https://www.benchchem.com/product/b160907?utm_src=pdf-body
https://www.benchchem.com/product/b160907?utm_src=pdf-body
https://www.benchchem.com/product/b160907?utm_src=pdf-body
https://ntp.niehs.nih.gov/sites/default/files/ntp/roc/content/profiles/aminomethylanthraquinone.pdf
https://www.ncbi.nlm.nih.gov/books/NBK590924/
https://www.benchchem.com/product/b160907?utm_src=pdf-body
https://ntp.niehs.nih.gov/sites/default/files/ntp/roc/content/profiles/aminomethylanthraquinone.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/1-Amino-2-methylanthraquinone
https://haz-map.com/Agents/2842
https://ntp.niehs.nih.gov/sites/default/files/ntp/roc/content/profiles/aminomethylanthraquinone.pdf
https://www.ncbi.nlm.nih.gov/books/NBK590924/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Molecular Weight: 237.25 g/mol

e Synonyms: C.l. Disperse Orange 11, 2-Methyl-1-anthraquinonylamine, Acetate Fast Orange
R[4][5]

Historically, its primary application was as a dye for synthetic fibers, furs, and thermoplastic
resins, and as an intermediate in the production of other dyes.[1][2][6] Commercial production
in the United States began in 1948 and ceased in 1974, with the last reported imports in 1972.
[1][2] While direct exposure in the U.S. is now limited, its historical use and continued
production in other parts of the world necessitate a thorough understanding of its hazards.[1][7]

Carcinogenicity Assessment: Evidence from Animal
Bioassays

The cornerstone of our understanding of this compound's carcinogenicity comes from a
comprehensive bioassay conducted by the National Cancer Institute (NCI), detailed in NTP
Technical Report TR-111.[8][9] The study evaluated a technical-grade preparation of 1-amino-
2-methylanthraquinone administered in the feed to Fischer 344 rats and B6C3F1 mice for
over 70 weeks.[8][10]

Findings in Fischer 344 Rats

Oral administration of 1-amino-2-methylanthraquinone was found to be carcinogenic in
Fischer 344 rats, inducing tumors at two distinct organ sites.[8][10]

 Liver Carcinogenicity: A statistically significant increase in the incidence of hepatocellular
carcinomas was observed in both male and female rats at both dose levels compared to
controls.[8][10]

» Kidney Carcinogenicity: In male rats, there was a significant, dose-related increase in the
combined incidence of kidney tumors, including tubular-cell adenomas and
adenocarcinomas.[7][8][10]

Rationale for Experimental Design: The choice of the Fischer 344 rat is standard in NTP
studies due to its well-characterized background tumor rates and genetic homogeneity,
providing a stable baseline for detecting carcinogenic signals. Dietary administration was
selected as a relevant route of potential chronic human exposure. The 78-week exposure
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period, followed by an observation phase, is designed to cover the majority of the animal's
lifespan, allowing for the development of late-appearing tumors.[11]

Table 1: Carcinogenicity Data in Fischer 344 Rats

Control Low Dose High Dose
Sex Organ Finding Group (0.10%) (0.20%)
Incidence Incidence Incidence
Tubular-Cell
. Adenoma
Male Kidney 0/49 4/44 11/45
or
Carcinoma
] Hepatocellula
Male Liver ) 1/50 5/45 11/45
r Carcinoma
) Hepatocellula
Female Liver 0/50 12/49 10/48

r Carcinoma

(Data synthesized from NCI Bioassay TR-111)[8][10]

Findings in B6C3F1 Mice

The bioassay also provided evidence of carcinogenicity in female mice.

 Liver Carcinogenicity: Administration of the compound led to a significant increase in the
combined incidence of hepatocellular carcinomas and neoplastic nodules in female mice.[8]
[10]

o Survival Issues: It is critical to note that one of the initial high-dose groups for mice (Dose A)
experienced significantly increased mortality, preventing these animals from being at risk for
late-developing tumors and complicating the interpretation for that specific group.[8][10]

Table 2: Carcinogenicity Data in B6C3F1 Mice
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Treated Group
Control Group

Sex Organ Finding . (0.06%)
Incidence .
Incidence

Hepatocellular
. Carcinoma or
Female Liver . 2/48 17144
Neoplastic

Nodule

(Data synthesized from NCI Bioassay TR-111)[8][10]

Genotoxicity and Non-Neoplastic Toxicity

Beyond its carcinogenicity, 1-amino-2-methylanthraquinone exhibits other toxic properties,
including genotoxicity and organ-specific damage.

Genotoxicity Profile

Genotoxicity is a critical indicator of a chemical's ability to damage DNA, often a key initiating
event in carcinogenesis. 1-Amino-2-methylanthraquinone has been shown to be genotoxic in
the L5178Y/TK+/- mouse lymphoma cell assay.[12] In this study, the compound induced a
significant increase in both gene mutations at the thymidine kinase (tk) locus and chromosomal
damage, as measured by micronucleus formation.[12] This positive result in a mammalian cell
assay that detects a broad range of genetic damage strongly supports a genotoxic mechanism
of carcinogenicity.

Organ-Specific Toxicity

The NCI bioassay also revealed significant non-cancerous health effects.

» Nephrotoxicity: The compound demonstrated clear nephrotoxic (kidney-damaging) properties
in mice of both sexes.[8][10] This finding in mice correlates with the induction of kidney
tumors in male rats, suggesting the kidney is a primary target organ for both toxicity and
carcinogenicity.

o General Toxicity: Other potential effects include skin and eye irritation upon direct contact.[4]

[6]
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Mechanistic Considerations: A Proposed
Bioactivation Pathway

While specific metabolic studies on 1-amino-2-methylanthraquinone are limited, its structure
as an aromatic amine suggests a plausible and well-established pathway for metabolic
activation to a carcinogenic form. This pathway is common to many carcinogenic aromatic
amines.

e Phase | Metabolism (Activation): The initial step is likely N-hydroxylation of the primary
amine group by Cytochrome P450 enzymes in the liver, forming a hydroxylamine metabolite.

e Phase Il Metabolism (Further Activation): This hydroxylamine can undergo further activation
through esterification (e.g., sulfation by sulfotransferases or acetylation by N-
acetyltransferases) to form a highly reactive, unstable ester.

o Formation of a Reactive Intermediate: This ester can spontaneously break down, losing its
leaving group to form a highly electrophilic nitrenium ion.

o DNA Adduct Formation: The nitrenium ion is a potent electrophile that can covalently bind to
nucleophilic sites on DNA bases (like guanine), forming DNA adducts. These adducts can
lead to mutations during DNA replication if not repaired, initiating the process of
carcinogenesis.
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Caption: Workflow for a standard 2-year rodent carcinogenicity bioassay.

Protocol: Mouse Lymphoma Assay (L5178Y/TK+/-)

Objective: To detect gene mutations and clastogenic (chromosome-breaking) activity of a test
article in cultured mammalian cells.

Methodology:

Cell Culture: Maintain L5178Y/TK+/- mouse lymphoma cells, which are heterozygous at the
thymidine kinase (TK) locus, in appropriate culture medium.

Treatment: Expose cell cultures to a range of concentrations of the test article (and
positive/negative controls) for a defined period (e.g., 4 hours), both with and without an
exogenous metabolic activation system (S9 fraction).

o Rationale: The S9 fraction, derived from rat liver homogenates, contains enzymes like
CYP450s necessary to metabolically activate compounds that are not directly genotoxic.
[12]3. Expression Period: After treatment, wash the cells and culture them for a period
(e.g., 2 days) to allow for the expression of any induced mutations.

Mutant Selection: Plate the cells in soft agar containing trifluorothymidine (TFT).

o Rationale: Normal cells with a functional TK enzyme (TK+/-) will incorporate the toxic TFT
and die. Mutant cells that have lost TK function (TK-/-) cannot incorporate TFT and will
survive to form colonies.

Colony Sizing: After an incubation period (e.g., 10-12 days), count the number of colonies.
The size of the colonies can distinguish between small-colony (likely indicating chromosomal
damage) and large-colony (likely indicating point mutations) mutants.

Data Analysis: Calculate the mutation frequency (mutants per 10° viable cells) for each
concentration. A dose-dependent increase that meets predefined criteria is considered a
positive result.

Conclusion
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The evidence for the carcinogenicity of 1-amino-2-methylanthraquinone is substantial and
clear. Based on well-conducted long-term animal studies, it induces liver and kidney cancer in
rats and liver cancer in mice. [1][2]The finding of genotoxicity in mammalian cells provides
strong support for a DNA-reactive mechanism of action. [12]Although human epidemiological
data are not available, the consistent and multi-species, multi-organ carcinogenic response in
animals, coupled with its genotoxic potential, firmly establishes this compound as a significant
carcinogenic hazard. [1][2]This robust toxicological profile validates its classification as
"reasonably anticipated to be a human carcinogen" and underscores the need for stringent
control of any potential human exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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